[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]acetic acid
Overview
Description
[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]acetic acid is a compound that features an imidazole ring attached to a phenylacetic acid moiety. Imidazole derivatives are known for their broad range of biological activities and are often used in the development of pharmaceuticals due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]acetic acid typically involves the condensation of an appropriate aldehyde with benzil and ammonium acetate in glacial acetic acid . This one-pot condensation reaction is a common method for preparing imidazole derivatives.
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, [4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]acetic acid is used as a building block for synthesizing more complex molecules. Its imidazole ring is a versatile moiety that can be modified to create a variety of derivatives .
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Imidazole derivatives are known to inhibit various enzymes, making them useful in drug development .
Medicine
In medicine, this compound and its derivatives have shown promise as anti-inflammatory and analgesic agents. Their ability to interact with specific biological targets makes them potential candidates for therapeutic applications .
Industry
Industrially, this compound is used in the synthesis of polymers and other materials. Its chemical stability and reactivity make it suitable for various industrial applications .
Properties
IUPAC Name |
2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10(15)7-8-1-3-9(4-2-8)11-12-5-6-13-11/h1-4H,5-7H2,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCLZRREMGCZNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625374 | |
Record name | [4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51322-35-1 | |
Record name | [4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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